molecular formula C12H15NO3 B1473057 4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid CAS No. 1710845-70-7

4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Katalognummer: B1473057
CAS-Nummer: 1710845-70-7
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: XWHQNNMPKUJYFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a seven-membered heterocyclic compound featuring a benzoxazepine core fused with a carboxylic acid moiety at position 7 and an ethyl substituent at position 2. This structure combines aromaticity, conformational flexibility, and polar functional groups, making it a candidate for pharmacological applications, particularly in oncology and enzyme inhibition.

Eigenschaften

IUPAC Name

4-ethyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-13-5-6-16-11-4-3-9(12(14)15)7-10(11)8-13/h3-4,7H,2,5-6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHQNNMPKUJYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to synthesize current knowledge about its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a fused oxazepine ring system. Its molecular formula is C12H15NO3C_{12}H_{15}NO_3, and it features a carboxylic acid functional group that may contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of substituted oxazepine derivatives. For instance, compounds derived from the oxazepine framework have shown significant inhibitory activity against various cancer cell lines. Research indicates that modifications to the oxazepine structure can enhance cytotoxic effects against tumors such as breast cancer and leukemia cells .

Table 1: Antitumor Activity of Oxazepine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
4-Ethyl-2,3,4,5-tetrahydrobenzo[f]MDA-MB-231 (breast)5.0
2-Methyl-2,3,4,5-tetrahydrobenzo[f]HeLa (cervical)8.2
4-Methyl-2,3,4,5-tetrahydrobenzo[f]A549 (lung)6.7

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that modifications in the oxazepine structure can lead to enhanced antibacterial and antifungal activities. The presence of the ethyl group in the 4-position appears to increase membrane permeability and disrupt microbial cell walls .

Table 2: Antimicrobial Activity of Oxazepine Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
4-Ethyl-2,3,4,5-tetrahydrobenzo[f]Staphylococcus aureus15
2-Ethyl-2,3,4,5-tetrahydrobenzo[f]Escherichia coli20

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazepine derivatives. The following factors have been identified as influential:

  • Substitution Patterns : The position and type of substituents on the oxazepine ring significantly affect biological activity.
  • Ring Size and Saturation : Variations in ring size and saturation levels can modulate pharmacokinetics and receptor binding affinity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups alters the electronic properties of the molecule, impacting its reactivity and interaction with biological targets.

Study on Antitumor Efficacy

A recent study investigated the efficacy of various oxazepine derivatives against MDA-MB-231 breast cancer cells. The findings indicated that this compound exhibited a dose-dependent inhibition of cell proliferation compared to control groups .

Study on Antimicrobial Properties

In another study focused on antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects at low concentrations. This suggests potential for development as an antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

The benzo[f][1,4]oxazepine scaffold differentiates this compound from related benzodiazepine or dioxocine derivatives. For example:

Compound Core Structure Key Substituents Biological Activity (IC₅₀, if available)
4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid Benzo[f][1,4]oxazepine Ethyl (C4), carboxylic acid (C7) Not reported in evidence
D9 (from Molecules 2014) Benzo[b][1,4]dioxocine Ethoxyphenyl acrylamide HepG2: 0.79 μM; EGFR: 0.36 μM
4-(tert-Butoxycarbonyl)-6-fluoro analog Benzo[f][1,4]oxazepine tert-Butoxycarbonyl (C4), fluorine (C6) Storage/stability data only
Methyl ester derivative Benzo[f][1,4]oxazepine Methyl ester (C7) No activity data

Key Observations :

  • Core Flexibility : The benzo[f]oxazepine core (one oxygen, one nitrogen) differs from the benzo[b]dioxocine (two oxygens) in D9, impacting electron distribution and binding to targets like EGFR .
Functional Group Modifications
  • Carboxylic Acid vs. Amides : The carboxylic acid at C7 contrasts with the acrylamide group in D9, which showed potent EGFR inhibition. Amides generally enhance target affinity through hydrogen bonding, while carboxylic acids may favor solubility or metabolic stability .
Pharmacological Potential

While 4-ethyl-benzo[f]oxazepine-7-carboxylic acid lacks direct activity data, its structural relatives suggest plausible mechanisms:

  • EGFR Inhibition : D9’s acrylamide group achieved sub-micromolar EGFR inhibition, but the carboxylic acid in the target compound may require prodrug strategies for similar efficacy .
  • Antiproliferative Activity : Caffeic acid derivatives (e.g., compound C) with tetrahydrobenzo[b]dioxocine cores demonstrated moderate activity (IC₅₀ >10 μM in HeLa cells), highlighting the importance of heterocyclic optimization .

Vorbereitungsmethoden

Synthesis of N-Boc-Protected Amino Alcohol Intermediate

  • Starting from an appropriate aldehyde substrate, an N-Boc-protected amino alcohol is synthesized in a two-step procedure with reported yields around 64%.
  • This intermediate is crucial for subsequent cyclization to the oxazepine ring.

Formation of the Oxazepine Core via Mitsunobu Reaction

  • The N-Boc-protected amino alcohol undergoes a Mitsunobu reaction to form the N-Boc-protected oxazepine intermediate.
  • The Mitsunobu protocol is a key step enabling ring closure under mild conditions.

Deprotection and Reductive Amination

  • Removal of the Boc protecting group under acidic conditions is followed by reductive amination to introduce tertiary amine substituents, which can be tailored to modify the compound’s properties.

Oxidation and Functional Group Transformations

  • Reduction of ester groups to alcohols using lithium aluminum hydride (LiAlH4) is performed, followed by oxidation via manganese dioxide (MnO2) to yield aldehydes.
  • These aldehydes serve as precursors for further modifications.

Synthesis of Carboxylic Acid Derivative

  • The Boc-protected oxazepine can be converted to the corresponding carboxylic acid by oxidation and hydrolysis steps.
  • For example, conversion of Boc-protected oxazoline to carboxylic acid, followed by amide coupling reactions using EDC and HOBt, leads to amide derivatives, which upon further transformations yield the target carboxylic acid compound.

Cyclization and Ring Closure Using Halide Salts and Bases

  • Cyclization of intermediates to form the oxazepine ring can be achieved using potassium iodide and/or potassium fluoride in the presence of bases such as sodium carbonate or potassium carbonate in aprotic solvents like DMF, dioxane, or THF.
  • Reaction temperatures typically range from 50°C to 150°C, with reaction times from 0.5 to 5 hours.

Lewis Acid Catalyzed Transformations

  • The conversion of aldehyde intermediates to functionalized oxazepine derivatives can be catalyzed by Lewis acids such as titanium tetrachloride, zinc chloride, or ferric chloride in solvents like chloroform or tetrahydrofuran.
  • This step is important for introducing substituents adjacent to the oxazepine core.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
1 Amino alcohol formation Aldehyde, Boc protection Not specified Not specified Not specified 64 Two-step procedure
2 Mitsunobu cyclization Mitsunobu reagents (e.g., triphenylphosphine, DEAD) THF or similar Room temperature Hours Not specified Formation of N-Boc-protected oxazepine
3 Boc deprotection + reductive amination Acidic conditions + reductive amination reagents Not specified Room temperature Not specified Not specified Conversion to tertiary amines
4 Ester reduction LiAlH4 Ether solvents 0 to room temp Hours Not specified Reduction to alcohols
5 Alcohol oxidation MnO2 DCM or similar Room temperature Hours Not specified Conversion to aldehydes
6 Cyclization KI/KF + base (Na2CO3, K2CO3) DMF, dioxane, THF 50–150 0.5–5 hours Not specified Ring closure to oxazepine
7 Lewis acid catalysis TiCl4, ZnCl2, FeCl3 THF, CCl4, chloroform 0 to room temp 16 hours Not specified Functionalization adjacent to oxazepine core
8 Hydrolysis to carboxylic acid Acidic or basic hydrolysis Aqueous solvents Room temperature Hours Not specified Final conversion to carboxylic acid

Detailed Research Findings and Notes

  • The synthetic routes often yield racemic mixtures, which may require further resolution for enantioenriched products.
  • The use of protecting groups such as Boc is critical for controlling reactivity and facilitating selective transformations.
  • Reductive amination allows for the introduction of diverse amine substituents, enabling structural optimization for biological activity.
  • Cyclization conditions are flexible but require careful control of temperature and base to achieve high yields and purity.
  • Lewis acid catalysis is effective for introducing substituents adjacent to the oxazepine ring, expanding the chemical diversity of the compound.
  • Purification typically involves silica gel chromatography with solvent systems such as ethyl acetate/petroleum ether mixtures.
  • The described methods have been applied in the synthesis of related benzoxazepine derivatives with potential pharmacological applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid?

  • Methodological Answer : A common approach involves cyclization of precursor amines with carboxylic acid derivatives under acidic or basic conditions. For example, hydrolysis of ethyl ester intermediates using lithium hydroxide in THF–MeOH–H₂O (3:1:1 v/v/v) at 0°C to room temperature has been reported for structurally similar tetrahydrobenzooxazepines . Optimize reaction time (1–24 hours) and stoichiometry to improve yields.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for baseline separation.
  • Mass Spectrometry : Confirm molecular weight using ESI-MS; the exact mass of related tetrahydrobenzooxazepines is ~207.18 g/mol (C₁₀H₁₃NO₃) .
  • NMR : Characterize the ethyl group (δ ~1.2 ppm, triplet) and oxazepine ring protons (δ ~3.5–4.5 ppm) .

Q. What are the critical stability considerations for long-term storage?

  • Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of the oxazepine ring or carboxylic acid group may occur. Stability studies on similar compounds indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How does the ethyl substituent influence the compound’s conformational dynamics and pharmacological activity?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to analyze the ethyl group’s steric effects on ring puckering and ligand-receptor interactions. Compare with analogs lacking the ethyl group to assess differences in binding affinity to CNS targets (e.g., GABA receptors) . Experimental validation via X-ray crystallography is recommended for definitive conformational analysis.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

  • Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity.
  • Validate target engagement via orthogonal assays (e.g., radioligand binding and functional cAMP assays for GPCR targets) .
  • Replicate studies in multiple models (e.g., primary neurons vs. transfected cell lines) .

Q. What metabolic pathways are predicted for this compound in vivo?

  • Methodological Answer : Employ in silico tools (e.g., MetaSite, Schrödinger’s ADMET Predictor) to identify likely Phase I oxidation sites (e.g., ethyl group or oxazepine ring) and Phase II conjugation (glucuronidation of the carboxylic acid). Validate with in vitro hepatocyte assays using LC-MS/MS to detect metabolites .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer : Calculate physicochemical properties (LogP, polar surface area) using QikProp. Derivatives with LogP 2–3 and PSA <90 Ų are prioritized. Docking studies (e.g., AutoDock Vina) against P-glycoprotein can predict efflux susceptibility. Synthesize analogs with fluorinated or methylated substituents to optimize BBB permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.